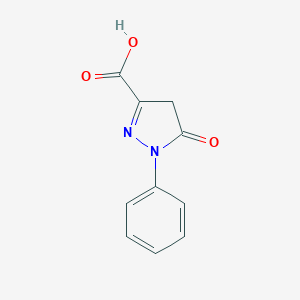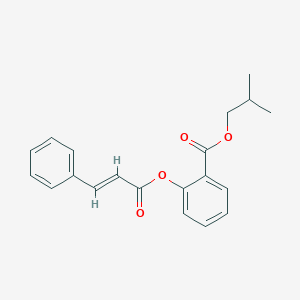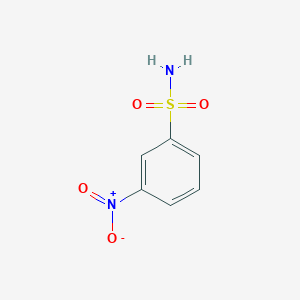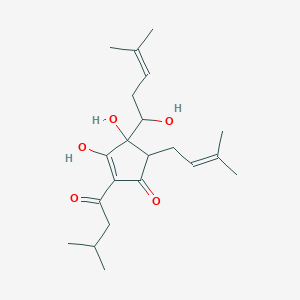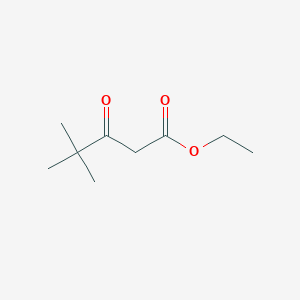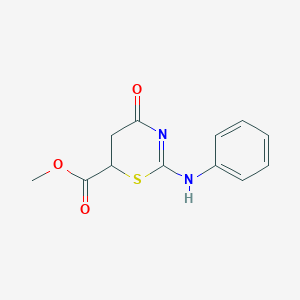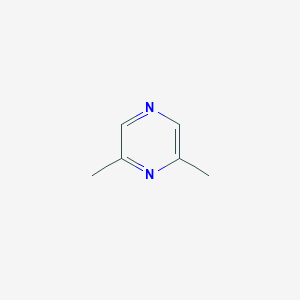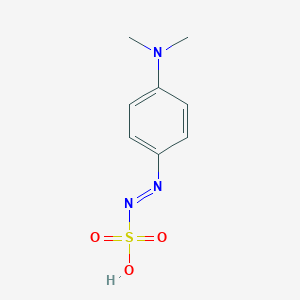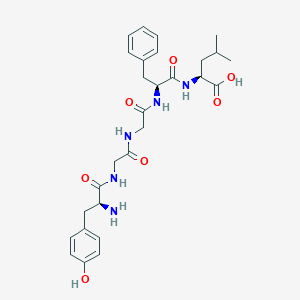
5-メチル-2-(トリフルオロメチル)フラン-3-カルボン酸エチル
概要
説明
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is a compound that belongs to the class of organic chemicals known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate includes additional functional groups such as a methyl group, a trifluoromethyl group, and an ester group attached to the furan ring.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds like 2,5-bis(hydroxymethyl)furan, a precursor for biobased polyesters, involves enzymatic polymerization with diacid ethyl esters . Similarly, the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, which shares a similar furan backbone, is achieved through chloroethylation . These methods highlight the diverse synthetic routes that can be employed to create furan derivatives, which may also be applicable to the synthesis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical properties and reactivity. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies, which revealed a planar furan ring stabilized by weak interactions . Although the specific molecular structure analysis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is not provided, similar techniques can be used to determine its crystal structure and confirm the positions of its substituents.
Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions, which are influenced by the substituents on the furan ring. For instance, the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate with active methyl or methylene groups has been studied, showing the reactivity of the furan ring in forming new carbon-carbon bonds . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, a synthetic equivalent for trifluoropyruvate, leads to the formation of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones . These reactions demonstrate the versatility of furan derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties . The presence of substituents like trifluoromethyl groups can significantly alter the chemical properties of the furan derivatives, such as their acidity, reactivity, and stability. The physical properties, such as melting and boiling points, solubility, and density, are also important characteristics that can be determined experimentally.
科学的研究の応用
薬理学的特性
フッ素原子またはトリフルオロメチル基を有するフランおよびベンゾフランは、重要な薬理学的特性を持つため、大きな注目を集めています . 例えば、2-トリフルオロメチルフラン1はオキシトシン拮抗薬です 、3-フルオロフラン2はナノモルレベルでHIV-1逆転写酵素を阻害します . 2-トリフルオロメチルフラン3は抗マラリア活性を示しています 、誘導体4および5は抗菌特性を示しています .
フルオロフランおよびフルオロベンゾフランの合成
フッ素原子またはトリフルオロメチル基を有するフランおよびベンゾフランの合成がレビューされました . フランの直接フッ素化は非選択的に進行します . 不活性ガスで希釈したフッ素をフランのモノフッ素化に適用することは、不適切であることがわかりました .
FDA承認のトリフルオロメチル基含有医薬品
トリフルオロメチル(TFM、-CF3)基含有医薬品は、過去20年間、FDAによって承認されています . これには、さまざまな病気や障害の治療に用いられる合成および用途を含む、CF3が組み込まれた潜在的な薬物分子が含まれます
特性
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17515-73-0 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

